molecular formula C13H17N3 B12843749 (1-Methyl-1H-pyrazol-4-ylmethyl)-(1-phenyl-ethyl)-amine

(1-Methyl-1H-pyrazol-4-ylmethyl)-(1-phenyl-ethyl)-amine

Cat. No.: B12843749
M. Wt: 215.29 g/mol
InChI Key: YRSLNJJFVBCROY-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-4-ylmethyl)-(1-phenyl-ethyl)-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methyl group at the 1-position of the pyrazole ring and a phenyl-ethyl group attached to the amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrazol-4-ylmethyl)-(1-phenyl-ethyl)-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with (1-phenyl-ethyl)-amine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems for precise control of reaction parameters, ensuring consistent quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrazol-4-ylmethyl)-(1-phenyl-ethyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halides or alkoxides in the presence of a suitable base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

(1-Methyl-1H-pyrazol-4-ylmethyl)-(1-phenyl-ethyl)-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrazol-4-ylmethyl)-(1-phenyl-ethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazole
  • 7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline

Uniqueness

(1-Methyl-1H-pyrazol-4-ylmethyl)-(1-phenyl-ethyl)-amine is unique due to its specific structural features, such as the presence of both a pyrazole ring and a phenyl-ethyl amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its versatility in undergoing different chemical reactions and its potential biological activities further enhance its significance compared to similar compounds.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

1-phenyl-N-[1-(1H-pyrazol-4-yl)ethyl]ethanamine

InChI

InChI=1S/C13H17N3/c1-10(12-6-4-3-5-7-12)16-11(2)13-8-14-15-9-13/h3-11,16H,1-2H3,(H,14,15)

InChI Key

YRSLNJJFVBCROY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C2=CNN=C2

Origin of Product

United States

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